molecular formula C23H25N3O2 B11240331 4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B11240331
M. Wt: 375.5 g/mol
InChI Key: FMXDTSVVWAZXBB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenylpyridazinyl Group: The phenylpyridazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylpyridazine derivative reacts with the benzamide intermediate.

    Final Coupling: The final step involves coupling the benzamide intermediate with 2-bromoethyl ether to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies exploring its potential as a biochemical probe or as a ligand for specific biological targets.

    Medicine: Research may investigate its potential therapeutic applications, such as its ability to interact with specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}aniline
  • 4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}phenol

Uniqueness

4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C23H25N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(27)24-15-16-28-21-14-13-20(25-26-21)17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,27)

InChI Key

FMXDTSVVWAZXBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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